molecular formula C16H14FNOS B2769435 N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 478258-06-9

N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No. B2769435
M. Wt: 287.35
InChI Key: GHGIUHFIQSNOLU-NYYWCZLTSA-N
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Description

“N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide” is a chemical compound with the linear formula C14H12FNO2S . It has a molecular weight of 277.32 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide” is defined by its linear formula C14H12FNO2S . For a more detailed structural analysis, you might need to refer to a chemistry database or resource that provides 3D molecular structures.

Scientific Research Applications

Protein Interaction Studies

Acrylamide derivatives have been utilized to study protein interactions, particularly through the quenching of tryptophanyl fluorescence in proteins. This method helps in understanding the exposure and environment of tryptophan residues within proteins, offering insights into protein folding, conformational changes, and interactions with other molecules (Eftink & Ghiron, 1976).

Sensing and Recognition

Acrylamide derivatives have shown potential in the selective recognition and sensing of hydrophilic compounds. Specifically, fluoroalkylated acrylamide oligomers can selectively transfer certain hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media, showcasing their application in chemical sensing and separation technologies (Sawada et al., 2000).

Corrosion Inhibition

Research has also focused on the synthesis and characterization of acrylamide derivatives as corrosion inhibitors, particularly for metals in acidic solutions. These compounds have demonstrated significant effectiveness in protecting metals like copper from corrosion, indicating their potential in industrial applications where metal preservation is critical (Abu-Rayyan et al., 2022).

Antipathogenic Activity

The synthesis and evaluation of new acrylamide derivatives have revealed their antipathogenic activity, particularly against bacteria capable of forming biofilms. This suggests a potential application in developing new antimicrobial agents that can target and disrupt biofilm-forming bacteria, contributing to medical and healthcare solutions (Limban, Marutescu, & Chifiriuc, 2011).

Polymerization and Material Science

Acrylamide compounds have been extensively studied for their polymerization behaviors and properties. Controlled radical polymerization techniques, such as RAFT polymerization, have been applied to acrylamide derivatives to produce polymers with specific structures and functionalities. These polymers find applications in drug delivery, sensing, and as materials with unique physical and chemical properties (Mori, Sutoh, & Endo, 2005).

Safety And Hazards

Sigma-Aldrich provides this compound to researchers as-is, without any warranty of safety . Researchers are responsible for confirming the product’s identity and purity, and for understanding and managing any risks associated with its use .

properties

IUPAC Name

(E)-N-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNOS/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGIUHFIQSNOLU-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide

CAS RN

478258-06-9
Record name N-(4-FLUOROPHENYL)-3-(4-(METHYLTHIO)PHENYL)ACRYLAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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